
4-(二乙基氨基)-3-硝基-1-苯基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of a quinoline backbone, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives are known to participate in a variety of chemical reactions. They often serve as the starting material in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors such as polarity, molecular weight, and functional groups present would influence properties like solubility, melting point, and reactivity .科学研究应用
Anticancer Properties
APN has demonstrated exceptional cytotoxicity against breast cancer cell lines, surpassing the potency of the commonly used chemotherapeutic agent Doxorubicin . Its potential as an anticancer agent warrants further exploration.
Fluorescent Sensors
APN shows promise as a fluorescent sensor. It exhibits higher sensitivity compared to commercially available probes, such as 7-diethylamino-4-methylcoumarin and trans-2-(2’,5’-dimethoxyphenyl)ethenyl-2,3,4,5,6-pentafluorobenzene . Researchers have utilized APN to monitor photopolymerization processes, particularly in the photoinitiation of epoxide and vinyl monomers .
Antimicrobial Activity
APN has displayed antimicrobial activity against various pathogens. Its potential as an antimicrobial agent makes it an interesting candidate for further investigation .
PIM-1 Kinase Inhibition
Studies have indicated that APN possesses antiproliferative activity with PIM-1 kinase inhibitory potential . This kinase plays a crucial role in cancer cell survival and proliferation, making APN an intriguing target for cancer therapy .
Anti-Tubercular Activity
APN has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis . Understanding its mechanism of action and efficacy could contribute to the development of novel anti-tuberculosis drugs .
SIRT1 Inhibition
Researchers have identified APN as a potential inhibitor of SIRT1 , a protein involved in cellular processes such as aging, DNA repair, and stress response. Investigating APN’s effects on SIRT1 could provide insights into its therapeutic applications .
These diverse applications highlight the multifaceted nature of APN and underscore its potential in various scientific and medical contexts. Researchers continue to explore its properties and applications, aiming to harness its benefits for human health and technology.
安全和危害
The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information. Some related compounds, like 4-(Diethylamino)salicylaldehyde, are known to cause skin and eye irritation and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
4-(diethylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-20(4-2)17-15-12-8-9-13-16(15)21(14-10-6-5-7-11-14)19(23)18(17)22(24)25/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQWQWNEBOGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)
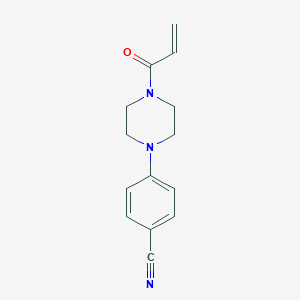
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)
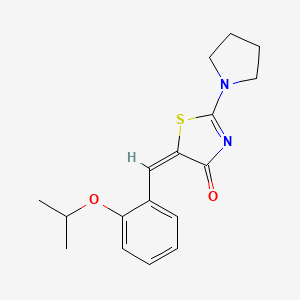
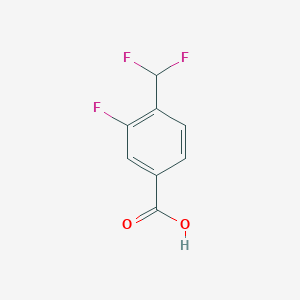
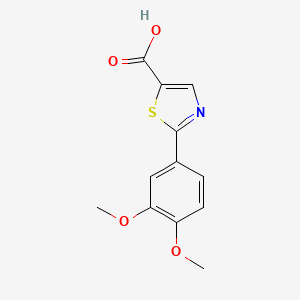
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
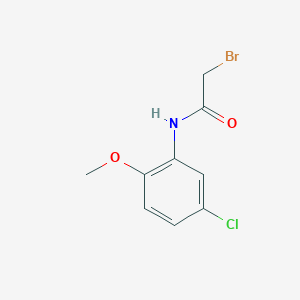
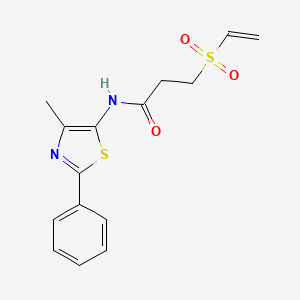
![2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
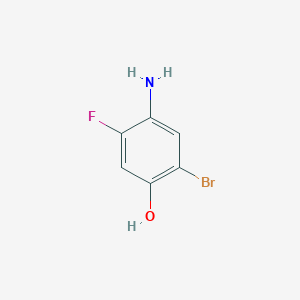
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
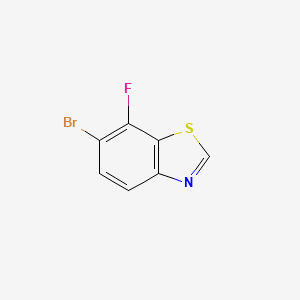
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)